4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one

Catalog No.
S12212066
CAS No.
83725-44-4
M.F
C25H42O3
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2...

CAS Number

83725-44-4

Product Name

4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)-6-pentadecylpyran-2-one

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C25H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-20-24(26)23(25(27)28-22)19-18-21(2)3/h18,20,26H,4-17,19H2,1-3H3

InChI Key

HUYISEQCRNUNJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=C(C(=O)O1)CC=C(C)C)O

4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one is a natural product found in Garcinia conrauana and Garcinia kola with data available.

4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one is a complex organic compound belonging to the family of pyranones. It features a pyran ring with various substituents, including a hydroxy group, a long pentadecyl chain, and a 3-methylbut-2-en-1-yl group. The structure contributes to its unique chemical properties and potential biological activities.

Typical of pyranones, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form larger molecules through condensation.
  • Michael Additions: The presence of the double bond in the 3-methylbut-2-en-1-yl group allows for Michael addition reactions with nucleophiles.
  • Hydrolysis: The hydroxy group can participate in hydrolysis reactions, leading to the formation of various derivatives.

Research indicates that 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one exhibits several biological activities:

  • Antioxidant Properties: It has shown potential as an antioxidant, which may help in reducing oxidative stress.
  • Anti-inflammatory Effects: Studies suggest it may possess anti-inflammatory properties, making it relevant for therapeutic applications.
  • Enzyme Inhibition: The compound has been identified as a substrate for certain enzymes, indicating potential roles in metabolic processes and drug interactions .

Several methods have been developed for synthesizing 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one:

  • Multicomponent Reactions: This method involves reacting phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under reflux conditions in ethanol .
  • Knoevenagel Condensation: This reaction facilitates the formation of the compound through the condensation of aldehydes with active methylene compounds.
  • Michael Addition Reactions: The compound can be synthesized by performing Michael additions involving suitable nucleophiles and electrophiles.

The unique properties of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one suggest several applications:

  • Pharmaceuticals: Due to its biological activities, it may be developed into drugs targeting oxidative stress and inflammation.
  • Cosmetics: Its antioxidant properties make it a candidate for skin care formulations aimed at reducing aging signs.
  • Food Industry: Potential use as a natural preservative due to its antimicrobial properties.

Interaction studies have highlighted the compound's potential effects on various biological systems:

  • Enzyme Interactions: It acts as a substrate for specific cytochrome P450 enzymes, influencing drug metabolism .
  • Receptor Binding: Preliminary studies indicate it may interact with certain receptors involved in inflammatory responses.

Several compounds share structural similarities with 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Hydroxy-6-methylpyran-2-oneContains a methyl group instead of a pentadecyl chainExhibits strong antioxidant activity
6-Pentylpyran-2-oneShorter alkyl chain (pentyl)Known for its fragrance properties
5-HydroxyisocoumarinHydroxy group at position 5Displays significant anti-cancer effects
4-HydroxycoumarinCoumarin backbone with hydroxy substitutionAnticoagulant properties

These compounds highlight the uniqueness of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one due to its long pentadecyl chain and specific functional groups that contribute to its distinct biological activities and potential applications.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name 4-hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one is derived as follows:

  • Parent structure: 2H-pyran-2-one (a six-membered lactone ring with one double bond).
  • Substituents:
    • A hydroxyl group (-OH) at position 4.
    • A 3-methylbut-2-en-1-yl (prenyl) group at position 3.
    • A pentadecyl (C15H31) chain at position 6.

The numbering begins at the lactone oxygen, ensuring priority to the ketone functional group.

Molecular Architecture and Functional Group Analysis

The compound’s molecular formula is C24H40O3, with a molar mass of 376.58 g/mol. Key structural features include:

  • Pyranone core: A planar, unsaturated lactone ring with conjugated double bonds (C2–C3 and C5–C6).
  • Functional groups:
    • α,β-unsaturated ketone (C2=O and C3–C4 conjugation), contributing to UV absorption at ~260 nm.
    • Hydroxyl group at C4, enabling hydrogen bonding and acidity (pKa ~8.5).
    • Prenyl side chain (C3): A branched allyl group introducing steric hindrance and lipophilicity (logP ≈ 6.2).
    • Pentadecyl chain (C6): A long aliphatic tail enhancing hydrophobicity and membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC24H40O3
Exact Mass376.2977 g/mol
Topological Polar SA46.53 Ų
XLogP6.2
H-Bond Donors1 (OH)
H-Bond Acceptors3 (O)

Crystallographic Data and Conformational Studies

Crystallographic data for this specific compound remain unreported. However, analogs like 4-hydroxy-6-(3-methylbutyl)-2H-pyran-2-one (PubChem CID 54684510) exhibit:

  • Bond lengths: C=O (1.21 Å), C–O (1.36 Å).
  • Dihedral angles: ~15° between the pyranone ring and alkyl substituents.
    Molecular dynamics simulations suggest the pentadecyl chain adopts a coiled conformation in nonpolar solvents, while the prenyl group remains extended due to allylic strain.

Isomerism and Stereochemical Considerations

  • Geometric isomerism: The 3-methylbut-2-en-1-yl group introduces a double bond at C2–C3, theoretically allowing cis/trans isomerism. However, steric clash between the methyl and pyranone ring favors the trans configuration.
  • Chirality: No chiral centers are present in the core structure. The pentadecyl chain is fully saturated, precluding stereoisomerism.

XLogP3

9.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

390.31339520 g/mol

Monoisotopic Mass

390.31339520 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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